

Fenticonazole nitrate Gram-positive bacteria activity

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Compound Focus: Fenticonazole Nitrate

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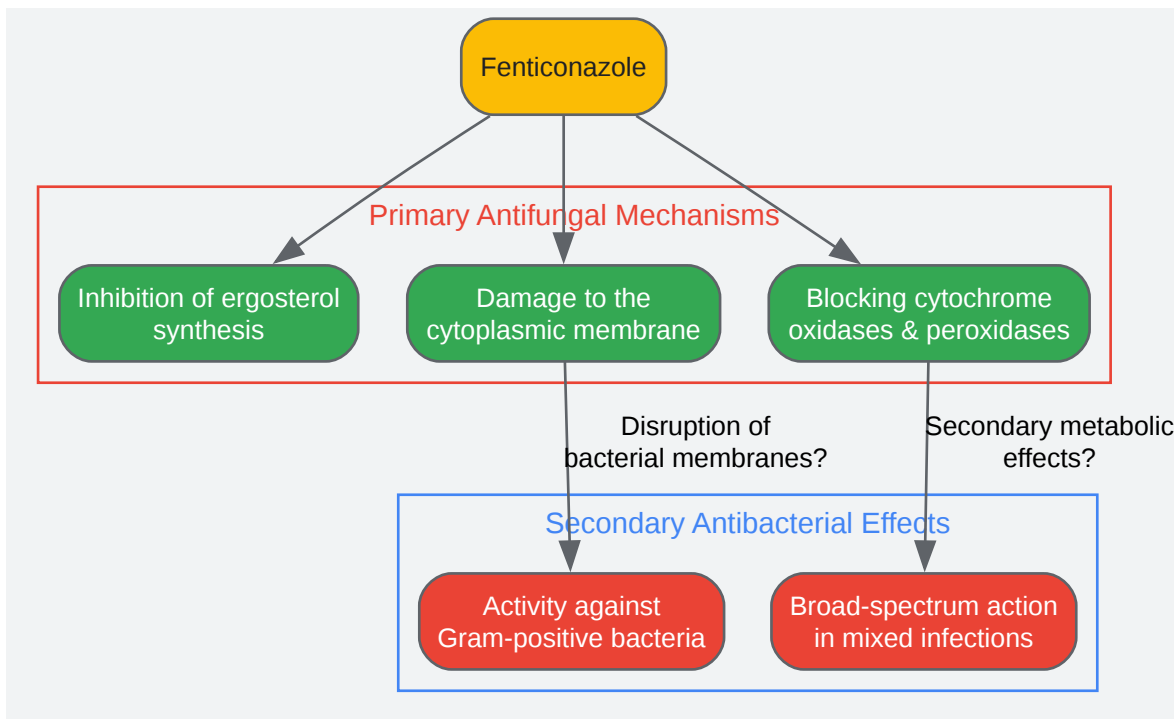
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Drug Profile and Mechanism of Action

Fenticonazole nitrate is an imidazole derivative primarily classified as a topical antifungal agent [1] [2] [3]. Its relevance to bacterial infections stems from its demonstrated **broad-spectrum antibacterial activity**, particularly against Gram-positive bacteria often associated with superinfected fungal skin and vaginal conditions [1] [2] [4].

The drug's unique value proposition lies in its multi-mechanistic action, which is visualized in the diagram below.



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Diagram: Proposed dual mechanism of action of **Fenticonazole nitrate**, combining primary antifungal effects with secondary antibacterial activity. The exact antibacterial mechanisms are hypothesized to relate to membrane disruption and secondary metabolic effects resulting from its primary antifungal actions [2].

Quantitative Efficacy Data

In Vitro Susceptibility (MIC) Against Vaginal Isolates

The following table summarizes the minimum inhibitory concentration (MIC) data for fenticonazole against various microbial isolates from symptomatic vaginitis, demonstrating its potency against Gram-positive bacteria [5].

Microbial Species	Number of Isolates	MIC ₉₀ (µg/mL)
Gram-positive Bacteria		

Microbial Species	Number of Isolates	MIC ₉₀ (µg/mL)
<i>Streptococcus agalactiae</i>	30	0.03
<i>Staphylococcus aureus</i>	35	0.5
Gram-negative Bacteria		
<i>Escherichia coli</i>	25	0.125
Other Vaginal Microbiota		
<i>Gardnerella vaginalis</i>	42	0.03
Yeast/Fungal Species		
<i>Candida albicans</i>	51	0.06
<i>Candida parapsilosis</i>	52	0.03
<i>Candida glabrata</i>	44	0.25
<i>Candida tropicalis</i>	39	0.125

A lower MIC₉₀ value indicates greater potency. The data shows fenticonazole has notable activity against key Gram-positive pathogens like *S. agalactiae* and *S. aureus*, with MICs comparable to or better than those for some *Candida* species [5].

Time-Kill Kinetics Against Key Pathogens

Time-kill studies quantify the rate and extent of microbial killing at specific drug concentrations. The table below shows the time required for fenticonazole to achieve a 99.9% reduction (t_{99.9}) in viable colony-forming units (CFU) at multiples of the MIC [5].

Microbial Species	Concentration (xMIC)	Time to 99.9% Killing (Hours)
Gram-positive Bacteria		
<i>Staphylococcus aureus</i>	4x MIC	~10
<i>Streptococcus agalactiae</i>	4x MIC	~10
Gram-negative Bacteria		
<i>Escherichia coli</i>	4x MIC	~10
Yeast/Fungal Species		
<i>Candida albicans</i>	4x MIC	~17
<i>Candida parapsilosis</i>	4x MIC	~17
<i>Candida glabrata</i>	8x MIC	~19
<i>Candida tropicalis</i>	8x MIC	~20

Fenticonazole exhibits a **bactericidal effect** against Gram-positive bacteria, achieving a 99.9% kill rate within approximately 10 hours at 4x MIC concentration. This bactericidal action is significantly faster than its fungicidal activity against *Candida* species, which requires more time and/or higher drug concentrations [5].

Comparative Analysis and Clinical Relevance

- **Broad-Spectrum Potential:** The combination of antifungal and antibacterial activity makes fenticonazole a candidate for **monotherapy in mixed vaginal infections** (e.g., concurrent *C. albicans* and *T. vaginalis*), potentially avoiding the need for multi-drug regimens [2] [4].
- **Activity in Mixed Cultures:** In co-culture experiments with *C. albicans* and *S. aureus*, fenticonazole required approximately 20 hours at 2x MIC to achieve a 99.9% reduction in *C. albicans*, compared to 17 hours in a pure yeast culture. This suggests that **bacterial co-infections may slightly slow**

antifungal killing, but supra-MIC concentrations achievable with topical application remain effective against both organisms [5].

Experimental Protocols for Key Studies

Protocol 1: Broth Microdilution for MIC Determination [5]

This standard protocol determines the minimum inhibitory concentration (MIC).

- **Drug Preparation:** Create a stock solution of fenticonazole in dimethyl sulfoxide (DMSO) and serially dilute it in the appropriate testing medium to achieve a final concentration range, typically from **0.008 µg/mL to 128 µg/mL**.
- **Testing Media & Inoculum:** Use **RPMI 1640 plus 2% glucose broth** buffered with MOPS for yeasts or **unsupplemented Mueller-Hinton (MH) broth** for bacteria. Prepare microbial inocula from fresh overnight cultures and standardize to the turbidity of a **0.5 McFarland standard**, then further dilute to achieve a final inoculum density of approximately **1-5 x 10⁵ CFU/mL** in each well of the microdilution tray.
- **Incubation & MIC Reading:** Incubate the trays at **35°C** for 24-48 hours. The MIC for fungi is defined as the **lowest concentration producing ≥50% growth inhibition** compared to the drug-free control. For bacteria, follow applicable standards (e.g., EUCAST) for endpoint definition.
- **Quality Control:** Include reference control strains such as *C. parapsilosis* ATCC 22019, *C. krusei* ATCC 6258, *S. aureus* ATCC 25923, and *E. coli* ATCC 25922 in each assay run.

Protocol 2: Time-Kill Assay [5]

This protocol evaluates the rate and extent of microbial killing over time.

- **Culture & Inoculum:** Grow test isolates to the **exponential growth phase** in appropriate liquid media. Dilute the cultures to a density of **1-5 x 10⁵ CFU/mL** in pre-warmed media containing fenticonazole at concentrations of **0.5x, 1x, 2x, 4x, and 8x the predetermined MIC**. A drug-free growth control must be included.
- **Incubation & Sampling:** Incubate the test vials at **37°C with constant agitation**. Withdraw **100 µL aliquots** at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
- **Viable Count Determination:** Perform serial 10-fold dilutions of the aliquots in phosphate-buffered saline. Plate **50 µL** of each dilution onto Trypticase soy agar (for bacteria) or Sabouraud dextrose agar (for fungi). Incubate plates at **37°C for 24-48 hours** and count the resulting colonies.

- **Data Analysis:** Calculate the **CFU/mL** at each time point. Plot \log_{10} CFU/mL versus time to create killing curves. The **killing rate (K)** can be determined by fitting the data to the equation $\log N_t = \log N_0 + Kt$, allowing calculation of the time required for 50% (t_{50}), 90% (t_{90}), and 99.9% ($t_{99.9}$) reductions in viability.

Advanced Formulations and Nano-Delivery Systems

Recent research focuses on nanotechnology to overcome fenticonazole's poor aqueous solubility and enhance its delivery:

Nanosystem Type	Key Composition	Target Route	Key Enhancement Goals
Terpesomes [6] [7]	Phospholipids, Terpenes (e.g., Limonene)	Ocular	Enhanced corneal permeability & retention
Olaminosomes [6]	Oleic Acid, Oleylamine, Surfactant	Ocular	Improved solubility and stability
Novasomes [6]	Stearic Acid, Cholesterol, Surfactant	Ocular	Enhanced entrapment efficiency & permeability
Cubogels [8]	Lipid Nanoparticles (Cubosomes), Gel Matrix	Vaginal	Sustained release & enhanced mucosal penetration
Trans-Novasomes [6]	Oleic Acid, Cholesterol, PEG-surfactants	Topical (Skin)	Deep skin penetration & extended retention

These advanced systems are developed using **statistical experimental designs** to systematically optimize composition for maximum entrapment efficiency, ideal particle size, and controlled release profile [6] [7].

Conclusion for Research Professionals

Fenticonazole nitrate presents a compelling case for a topical antimicrobial agent with **dual antifungal and antibacterial properties**, particularly against Gram-positive organisms. Its multi-mechanistic action,

supported by quantitative in vitro data showing potent MIC values and rapid bactericidal kinetics, positions it as a potential monotherapy for mixed infections. Future development should focus on leveraging advanced nano-delivery systems to fully exploit its broad-spectrum potential and overcome solubility limitations.

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